4-Fluoro-2-(methanesulfonylmethyl)aniline

Overview

Description

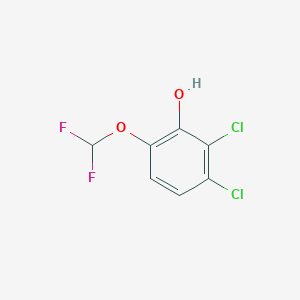

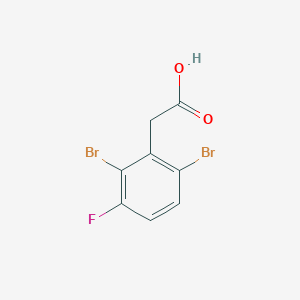

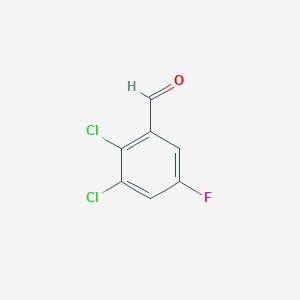

“4-Fluoro-2-(methanesulfonylmethyl)aniline” is a chemical compound with the CAS Number: 1197193-21-7 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 4-fluoro-2-[(methylsulfinyl)methyl]aniline .

Molecular Structure Analysis

The linear formula of “4-Fluoro-2-(methanesulfonylmethyl)aniline” is C7H8FNO2S . The InChI code for this compound is 1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.21 . The density of a similar compound, 2-fluoro-4-methanesulfonylaniline, is 1.4±0.1 g/cm3 . The boiling point is 371.0±42.0 °C at 760 mmHg . The compound is a powder at room temperature .Scientific Research Applications

Cross-Coupling Reactions

4-Fluoro-2-(methanesulfonylmethyl)aniline is utilized in cross-coupling reactions to synthesize various pharmaceutical and organic compounds. A notable application involves its use in the synthesis of dofetilide through a Pd-catalyzed N-arylation process, which offers a general and high-yielding approach for coupling methanesulfonamide with aryl bromides and chlorides. This method notably avoids the generation of potentially genotoxic impurities, highlighting its importance in the development of safer pharmaceutical synthesis routes (Rosen et al., 2011).

Amination Reactions

The compound is also a key player in palladium- and nickel-catalyzed amination reactions, where its incorporation facilitates the formation of new C–N bonds. Such reactions are essential for the modification of aromatic compounds, contributing to the synthesis of a wide range of aniline derivatives. The process involves the use of aryl fluorosulfonates and showcases the high reactivity of these electrophiles in amination reactions, enabling the development of commercially viable methods for producing phenolic raw materials (Hanley et al., 2016).

Fluorination and Sulfonation Reactions

In addition, 4-Fluoro-2-(methanesulfonylmethyl)aniline is involved in electropolymerization and in situ sulfonation reactions. These processes are critical for the production of functional polymers like sulfonated polyaniline, which possesses distinct electronic properties. The sulfonation reaction, in particular, is facilitated by the presence of fluorosulfonic acid, indicating the compound's role in synthesizing polymers with tailored electrical conductivities and solubilities (Şahin et al., 2002).

Nucleophilic Substitution Reactions

Moreover, the fluorinated derivative is pivotal in nucleophilic substitution reactions, where it serves as a precursor for the synthesis of beta-ketosulfones and gem-disulfones. These reactions are facilitated by the nucleophilic fluoroalkylation of esters and sulfinates, highlighting the versatility of 4-Fluoro-2-(methanesulfonylmethyl)aniline in introducing fluorine atoms into organic molecules. Such methodologies are essential for the development of compounds with potential pharmaceutical applications, due to the significant impact of fluorine atoms on the biological activity of molecules (Ni et al., 2009).

Safety and Hazards

Mechanism of Action

The aniline part of the molecule suggests that it might interact with biological systems through amine-related mechanisms. Amines can act as bases, accepting protons and forming salts, which can influence their solubility and absorption. They can also form hydrogen bonds with other molecules, which can influence their interactions with biological targets .

The methanesulfonylmethyl group is a type of sulfone, a functional group characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. Sulfones are often used in pharmaceuticals and agrochemicals for their ability to resist metabolism, thus prolonging the activity of the compound .

properties

IUPAC Name |

4-fluoro-2-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWYPVLRUDFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(methanesulfonylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)